7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aminoazoles with 2-alkoxymethylenemalonates, followed by cyclization to form the triazolopyrimidine ring . The reaction is often carried out in ethanol in the presence of sodium ethylate, leading to high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring.
Scientific Research Applications
7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials with tailored properties.
Properties
Molecular Formula |
C5H5N5O |
---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
7-amino-6H-[1,2,4]triazolo[4,3-c]pyrimidin-5-one |
InChI |
InChI=1S/C5H5N5O/c6-3-1-4-9-7-2-10(4)5(11)8-3/h1-2H,6H2,(H,8,11) |
InChI Key |
HFZFLBYLNKXUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N2C1=NN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.